

PSB-1114 Tetrasodium: A Technical Guide to its P2Y Receptor Selectivity Profile

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Compound of Interest

Compound Name: *PSB-1114 tetrasodium*

Cat. No.: *B15568943*

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This technical guide provides an in-depth overview of the P2Y receptor selectivity profile of **PSB-1114 tetrasodium**, a potent and selective agonist for the P2Y2 receptor subtype. This document compiles available quantitative data, outlines the likely experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

PSB-1114 tetrasodium is a synthetic analog of uridine triphosphate (UTP) that has been identified as a highly potent and selective agonist for the Gq-protein coupled P2Y2 receptor. Its enzymatic stability makes it a valuable tool for studying the physiological and pathophysiological roles of the P2Y2 receptor. Understanding its selectivity profile against other P2Y receptor subtypes is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of **PSB-1114 tetrasodium** has been primarily characterized against the uracil-nucleotide sensitive P2Y receptors: P2Y2, P2Y4, and P2Y6. The available data, presented in terms of EC50 values (the concentration of an agonist that gives half-maximal response), demonstrates a clear preference for the P2Y2 receptor.

Receptor Subtype	Agonist Activity (EC50)	Fold Selectivity vs. P2Y2
P2Y2	134 nM[1][2][3]	-
P2Y4	9.3 μ M[1][2][3]	~69-fold
P2Y6	7.0 μ M[1][2][3]	~52-fold

Data for the activity of **PSB-1114 tetrasodium** at P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14 receptors is not readily available in the reviewed scientific literature.

Experimental Protocols

The determination of the potency and selectivity of P2Y receptor agonists like PSB-1114 typically involves functional assays that measure the downstream consequences of receptor activation in recombinant cell lines expressing a specific human P2Y receptor subtype. Given that P2Y2, P2Y4, and P2Y6 receptors are coupled to the Gq signaling pathway, a calcium mobilization assay is the standard method employed.

Calcium Mobilization Assay (General Protocol)

This protocol outlines the general steps for assessing the agonist activity of a compound at Gq-coupled P2Y receptors expressed in a host cell line, such as human astrocytoma 1321N1 cells, which do not endogenously express P2Y receptors.

1. Cell Culture and Preparation:

- Human 1321N1 astrocytoma cells stably transfected with the human P2Y2, P2Y4, or P2Y6 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
- Cells are seeded into 96-well black-walled, clear-bottom microplates and grown to confluence.

2. Fluorescent Dye Loading:

- The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS) supplemented with 20 mM HEPES.

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Agonist Stimulation and Signal Detection:

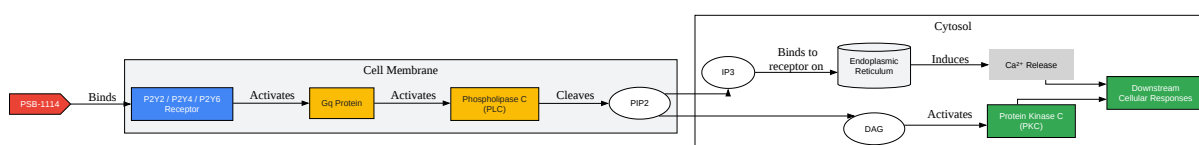
- After dye loading, the cells are washed again to remove excess dye.
- The microplate is placed in a fluorescence plate reader equipped with an automated injection system.
- A baseline fluorescence reading is taken before the addition of the agonist.
- Varying concentrations of **PSB-1114 tetrasodium** (or other test compounds) are automatically injected into the wells.
- The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

4. Data Analysis:

- The peak fluorescence response is normalized to the baseline.
- Concentration-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.
- The EC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software.

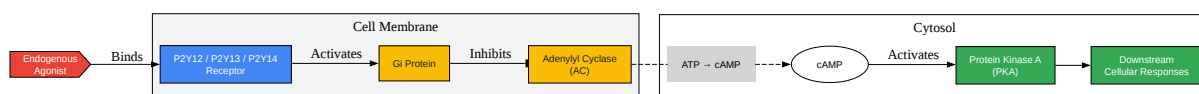
Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.



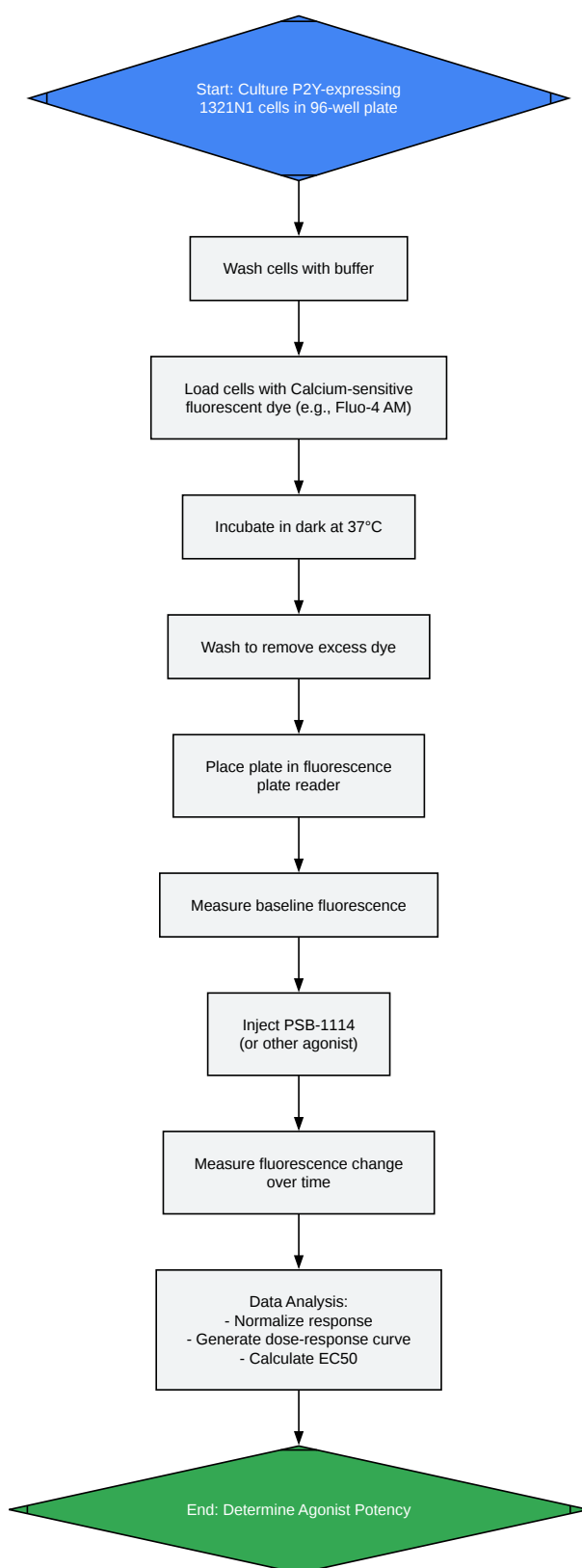
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Caption: Gq-Coupled P2Y Receptor Signaling Pathway.



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Caption: Gi-Coupled P2Y Receptor Signaling Pathway.



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